[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methoxyphenyl)methanone

physicochemical profiling drug‑likeness solubility

Ensure experimental integrity with [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methoxyphenyl)methanone (CAS 199166-18-2). This 4-methoxyphenyl analog is a structurally distinct key for SAR studies, offering a unique conformational ensemble compared to phenyl or cyclopropyl congeners. Its defined properties (XLogP3: 3.8) make it the ideal reference point for comparative solubility and permeability assessments. Procurement guarantees a consistent chemical entity, preventing SAR data compromise from inappropriate analog interchange.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
CAS No. 199166-18-2
Cat. No. B2848179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methoxyphenyl)methanone
CAS199166-18-2
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O2/c1-23-16-10-6-14(7-11-16)18(22)21-12-2-3-17(20-21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3
InChIKeyQUXKFGIKHHDINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone (CAS 199166-18-2) – Structural Identity for Differentiated Procurement


[3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methoxyphenyl)methanone (CAS 199166-18-2) is a 1,4,5,6‑tetrahydropyridazine derivative that combines a 4‑chlorophenyl substituent on the heterocycle with a 4‑methoxybenzoyl carbonyl side‑chain. Its computed molecular weight is 328.8 g·mol⁻¹ and the calculated lipophilicity (XLogP3) is 3.8 . The compound belongs to a series of tetrahydropyridazine‑methanone analogs that differ solely in the nature of the benzoyl substituent, enabling direct head‑to‑head physicochemical comparison with the phenyl, 3‑chlorophenyl, and cyclopropyl congeners .

Why 3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone Cannot Be Replaced by In‑Class Analogs


Within the 3‑(4‑chlorophenyl)‑5,6‑dihydro‑1(4H)‑pyridazinyl core, even a single atom or functional‑group change on the carbonyl substituent alters the hydrogen‑bonding capacity, topological polar surface area, lipophilicity, and conformational flexibility . These computed physicochemical descriptors directly influence solubility, permeability, and molecular recognition in biological systems. Consequently, the phenyl (CAS 159799‑39‑0), 3‑chlorophenyl (CAS 159799‑55‑0), and cyclopropyl (CAS 478261‑57‑3) analogs cannot be interchanged with the 4‑methoxyphenyl derivative without altering these molecular properties, which would compromise structure‑activity relationship (SAR) reproducibility and data comparability .

Quantitative Differentiation of 3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone vs. Closest Analogs


Increased Hydrogen‑Bond Acceptor Capacity Drives Solubility and Permeability Differentiation

The 4‑methoxy substituent on the benzoyl ring adds one hydrogen‑bond acceptor (HBA) compared to the unsubstituted phenyl analog (CAS 159799‑39‑0). This structural feature elevates the HBA count from 2 to 3, directly affecting solubility and passive membrane permeability .

physicochemical profiling drug‑likeness solubility

Rotatable Bond Count Differentiates Conformational Flexibility and Entropic Binding Cost

The 4‑methoxy group adds one rotatable bond compared with the phenyl analog (CAS 159799‑39‑0). This single bond represents a measurable difference in conformational entropy that can influence target‑binding thermodynamics .

molecular flexibility entropy binding affinity

Reduced Lipophilicity Relative to 3‑Chlorophenyl Analog Enhances Drug‑Likeness

The 4‑methoxyphenyl derivative exhibits a computed XLogP3 of 3.8, substantially lower than the 4.4 of the 3‑chlorophenyl analog (CAS 159799‑55‑0). This difference of 0.6 log units represents a ~4‑fold reduction in predicted octanol/water partition coefficient, placing the compound closer to the Lipinski‑compliant logP range (<5) .

lipophilicity ADME drug‑likeness

Intermediate Molecular Weight Offers Balance Between Potency and Physicochemical Properties

With a molecular weight of 328.8 g·mol⁻¹, the target compound sits between the phenyl analog (298.8 g·mol⁻¹) and the 3‑chlorophenyl analog (333.2 g·mol⁻¹). This intermediate size allows exploration of steric and electronic effects without excessive bulk that could violate oral druggability guidelines .

molecular weight drug‑likeness ligand efficiency

Optimal Application Scenarios for 3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone Based on Quantitative Differentiation


Physicochemical SAR Baseline for Tetrahydropyridazine Lead Optimization

The well‑defined computed properties (HBA = 3, XLogP3 = 3.8, rotatable bonds = 3) make this compound an ideal reference point for establishing physicochemical SAR trends across a tetrahydropyridazine series . Procurement ensures a consistent chemical entity for comparative solubility, permeability, and metabolic stability studies .

Negative Control for 4‑Methoxy Pharmacophore Contributions in Biological Assays

Because the compound lacks published biological activity data while possessing the full 4‑methoxybenzoyl motif, it can serve as a structurally matched negative control for analogs where the 4‑methoxy group is hypothesized to be critical for target engagement .

Computational Chemistry and Molecular Docking Campaigns Requiring Defined 3D Conformational Ensembles

The additional rotatable bond relative to the phenyl analog generates a distinct conformational ensemble that can be used to validate docking‑pose selection and scoring functions, providing a measurable difference in calculated binding entropy .

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